molecular formula C10H12O3 B2432339 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol CAS No. 219493-30-8

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol

Cat. No.: B2432339
CAS No.: 219493-30-8
M. Wt: 180.203
InChI Key: FOCQHGRKWJMGER-UHFFFAOYSA-N
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Description

“2-Methyl-5-methoxy-2,3-dihydrobenzofuran-6-ol” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis Techniques: Synthesis of derivatives like 6-Acetyl-2,3-dihydro-5-benzofuranols from 2-isopropenyl-5-methoxy-2,3-dihydrobenzofuran has been explored. This involves formylation, Grignard methylation, and oxidation processes (Yamaguchi et al., 1990).
  • Chemical Reactions and Enantioselective Syntheses: Research includes the study of asymmetric reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems, leading to the synthesis of various dihydrobenzofuran derivatives (Engler et al., 1999).

Biological and Medicinal Research

  • Antitumor Potential: Studies have shown the potential of dihydrobenzofuran lignans and related compounds as antitumor agents, specifically inhibiting tubulin polymerization and showing activity against certain cancer cell lines (Pieters et al., 1999).
  • Anticholinesterase Activity: Novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine have been synthesized, showing potential as potent inhibitors of acetyl- or butyrylcholinesterase (Luo et al., 2005).

Pharmacological Applications

  • Antihypertensive Research: Derivatives of 2,3-dihydrobenzofuran have been synthesized and studied for their antihypertensive activities, showcasing the compound's relevance in cardiovascular research (Turan-Zitouni et al., 1996).

Other Chemical Applications

  • Synthetic Routes and Reactions: Research into the synthesis of Schiff bases of benzofuran with potential biological activity highlights the versatility of benzofuran derivatives in chemical synthesis (Rahman & Ismail, 1976).

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways . For example, they may inhibit or activate enzymes, bind to receptors to modulate their activity, or interfere with the function of other cellular proteins. The specific mode of action would depend on the particular target and the context within the cell.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives, it is likely that this compound could influence multiple pathways . For instance, it might affect pathways related to cell growth and proliferation (in the context of its potential anti-tumor activity), oxidative stress responses (given its potential anti-oxidative activity), or viral replication (in the context of its potential anti-viral activity).

Result of Action

Based on the known biological activities of benzofuran derivatives, potential effects could include the inhibition of cell growth (in the context of anti-tumor activity), reduction of oxidative stress (in the context of anti-oxidative activity), or inhibition of viral replication (in the context of anti-viral activity) .

Properties

IUPAC Name

5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-3-7-4-10(12-2)8(11)5-9(7)13-6/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCQHGRKWJMGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2O1)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219493-30-8
Record name 5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-ol
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